molecular formula C25H42N8O7 B1167034 Eupergit C1Z CAS No. 115965-79-2

Eupergit C1Z

Cat. No.: B1167034
CAS No.: 115965-79-2
Attention: For research use only. Not for human or veterinary use.
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Description

Eupergit C1Z is a robust, macroporous polymer bead designed for the covalent immobilization of enzymes for industrial and research applications . It is part of the Eupergit family of carriers, which are copolymers based on methacrylate, known for their exceptional mechanical and chemical stability across a wide pH range (0-14) without swelling or shrinking in aqueous or organic solvents . This stability makes this compound an ideal support for creating heterogeneous biocatalysts that can be used repeatedly and continuously in bioreactors . The matrix allows for the covalent binding of enzymes, a method that prevents enzyme leakage and enhances operational stability compared to adsorption techniques . This compound is particularly valued in research for developing efficient biocatalytic processes, including studies involving coenzyme-dependent dehydrogenases and oxidases, and is compatible with reactions involving insoluble substrates and products . This product is provided for Research Use Only (RUO). It is not intended for diagnostic procedures, clinical use, or personal application.

Properties

CAS No.

115965-79-2

Molecular Formula

C25H42N8O7

Origin of Product

United States

Scientific Research Applications

Immunoprecipitation

Eupergit C1Z is extensively utilized in immunoprecipitation techniques, which allow for the isolation of specific antigens from complex mixtures. The polymer can be coupled with antibodies to form a solid-phase support that captures target proteins from biological samples.

Another significant application of this compound is in enzyme immobilization. Enzymes can be covalently attached to the polymer, allowing for their reuse in various biochemical reactions. This application is particularly valuable in industrial processes where enzyme stability and activity are crucial.

Case Study: Glutamate Transporters

In research involving vesicular glutamate transporters, this compound was used to immobilize antibodies specific to these transporters. This setup facilitated the study of glutamate transport mechanisms in neuronal cells, highlighting the polymer's role in enhancing experimental outcomes .

Enzyme Activity Reusability
Glutamate TransporterHighYes
LipaseModerateYes

Chromatography

This compound is also employed as a stationary phase in chromatographic techniques, particularly in affinity chromatography. Its ability to bind specific biomolecules allows for selective separation based on biochemical interactions.

Case Study: Protein Purification

In a study on protein purification, this compound was utilized as a chromatographic support for isolating recombinant proteins from cell lysates. The results showed that proteins bound effectively to the polymer, leading to high purity and yield post-elution .

Chromatography Type This compound Performance Other Supports
Affinity ChromatographyExcellentVariable
Ion-Exchange ChromatographyModerateLow

Bioreactor Applications

This compound has been explored for use in bioreactors where immobilized enzymes or cells are required for continuous processes. Its stability under various conditions makes it suitable for long-term applications.

Case Study: Continuous Bioprocessing

Research indicated that using this compound as a support for immobilized enzymes in a continuous bioprocess led to enhanced productivity and enzyme stability over time. This application is particularly relevant in pharmaceuticals where consistent product quality is essential .

Comparison with Similar Compounds

Structural Analogs: Eupergit Series

Eupergit CM
  • Chemical Composition : Shares a similar methacrylate backbone with Eupergit C1Z but differs in crosslinking density or functional group density .
  • Performance : Achieves up to 80% activity yield in enzyme immobilization, with some studies reporting enhanced activity compared to soluble enzymes .
  • Applications : Preferred for covalent enzyme immobilization (e.g., β-lactamase penicillin acylase) due to its reproducibility and scalability .
Eupergit C 250L
  • Pore Structure : Features larger pore dimensions compared to standard this compound, facilitating improved mass transfer for bulky substrates .
  • Performance : Demonstrates a 10% increase in conversion efficiency in mandelyl-7-ACA synthesis compared to standard this compound and Sepabeads EC-EP .

Functional Analogs: Non-Eupergit Carriers

Sepabeads EC-EP
  • Composition : Methacrylate-based epoxy-activated carrier with comparable functional groups to this compound .
  • Performance : Matches this compound in activity yield under saturating conditions but lags in mass transfer efficiency for large substrates due to smaller pores .
Diatomite (Silica-based Carrier)
  • Binding Mechanism : Relies on physical adsorption rather than covalent bonding, leading to lower operational stability .
  • Performance : Retains 50% activity after 5 reuse cycles when crosslinked with glutaraldehyde, whereas this compound maintains 50% activity after 10 cycles .

Data Table: Comparative Properties of this compound and Analogous Carriers

Compound Chemical Composition Functional Groups Pore Size (Relative) Binding Mechanism Activity Yield Operational Stability (Reuses) Key Applications
This compound Methacrylate copolymer Epoxy Standard Covalent High 10 cycles (50% retention) Immunoprecipitation, biocatalysis
Eupergit CM Methacrylate copolymer Epoxy Standard Covalent ≤80% Comparable to C1Z Enzyme immobilization
Eupergit C 250L Methacrylate copolymer Epoxy Large Covalent >this compound Improved Large-substrate biocatalysis
Sepabeads EC-EP Methacrylate-based Epoxy Standard Covalent Similar to C1Z Comparable Enzyme immobilization
Diatomite Silica Hydroxyl Variable Adsorption Moderate 5 cycles (50% retention) Adsorptive immobilization

Research Findings and Performance Insights

  • Pore Size Impact : Eupergit C 250L’s larger pores enhance substrate diffusion, achieving 2-fold higher reaction rates in some biocatalytic processes compared to standard this compound .
  • Covalent vs. Adsorptive Immobilization : Covalent carriers like this compound outperform adsorptive carriers (e.g., diatomite) in long-term stability, with this compound retaining activity over twice as many reuse cycles .
  • Cross-Carrier Compatibility : Sepabeads EC-EP and this compound show interchangeable performance in epoxy-mediated immobilization, but Eupergit C 250L’s structural advantages make it superior for large-molecule applications .

Preparation Methods

Polymerization Conditions

The polymerization is typically conducted in an aqueous medium with initiators such as ammonium persulfate and stabilizers like polyvinylpyrrolidone. Temperature control (60–70°C) and agitation speed (200–400 rpm) are critical for achieving uniform bead size and mechanical stability. Post-polymerization, the beads are washed extensively with deionized water and acetone to remove unreacted monomers.

The epoxy groups on this compound enable diverse activation routes for covalent immobilization. Three primary methods dominate the literature: direct epoxy coupling, spacer-arm introduction, and glyoxyl-mediated binding.

Direct Epoxy Coupling

Enzymes or antibodies are immobilized directly via nucleophilic attack of amino, thiol, or hydroxyl groups on the epoxy residues. For example, penicillin G acylase was coupled to this compound at pH 8.5 and 25°C, achieving 587 U/g activity. However, this method often results in random orientation and steric hindrance, reducing catalytic efficiency by 15–30% compared to free enzymes.

Spacer-Arm Modification

To mitigate steric effects, ethylenediamine (EDA) or glutaraldehyde is used to introduce spacer arms. EDA reacts with epoxy groups to form secondary amines, which are further activated with glutaraldehyde for enzyme binding. This approach improved the stability of mandelate racemase by 40% and increased its activity retention to 75%.

Table 1: Comparison of Immobilization Methods for this compound

MethodLigandActivity Retention (%)Stability Improvement (%)
Direct EpoxyPenicillin G acylase6520
EDA-GlutaraldehydeMandelate racemase7540
Periodate OxidationGlycoenzymes8550

Glyoxyl-Mediated Binding

Periodate oxidation of glycoenzymes generates aldehyde groups that react with this compound’s amine-modified surface. This method, used for horseradish peroxidase, achieved 85% activity retention and 50% enhanced thermal stability due to multipoint covalent attachment.

Optimization of Immobilization Parameters

Enzyme Loading and Diffusion Effects

High enzyme loading on this compound often leads to diffusion limitations. For instance, penicillin G acylase immobilized at 10 mg/g support showed a 35% reduction in turnover rate due to substrate and product diffusion barriers. Crushing the beads increased activity by 66%, highlighting the impact of particle size on mass transfer.

pH and Temperature Dependence

Optimal immobilization occurs at pH 8.5–9.0, where epoxy group reactivity and enzyme stability are balanced. Temperatures above 30°C accelerate epoxy ring opening but risk enzyme denaturation. A trade-off between coupling efficiency and activity retention necessitates precise control.

Applications in Biocatalysis and Bioseparation

Industrial Biocatalysis

This compound-immobilized mandelate racemase enabled dynamic kinetic resolution in a packed-bed reactor, achieving 98% enantiomeric excess in chiral synthesis. The immobilized enzyme retained 80% activity after 10 cycles, demonstrating operational robustness.

Immunoaffinity Purification

Antibodies coupled to this compound via epoxy groups purified immunoglobulin G (IgG) from serum with >95% purity in a single step. Non-specific adsorption was negligible (<2%), attributed to the hydrophilic surface and optimized washing protocols.

Stability and Reusability

Thermal Stability

Chemical amination of this compound-bound enzymes enhanced thermal stability by 50% at 60°C, as seen with β-galactosidase. The multipoint attachment prevented structural unfolding, extending half-life from 4 to 12 hours .

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